![molecular formula C20H20FN3O4S B2392114 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide CAS No. 920355-40-4](/img/structure/B2392114.png)
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide is a chemical compound that is widely used in scientific research. This compound is also known as GSK2334470 and has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide involves the inhibition of the protein kinase B (Akt) pathway. Akt is a key signaling pathway that is involved in various cellular processes such as cell survival, proliferation, and metabolism. Inhibition of this pathway by this compound leads to the induction of apoptosis, inhibition of cell proliferation, and improvement of insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide in lab experiments include its high potency, specificity, and selectivity. This compound has been extensively studied and has been shown to have potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
The future directions for N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide include further optimization of the synthesis method to reduce the cost and increase the availability of the compound. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases. The development of new analogs of this compound with improved potency and selectivity is also an area of future research. Finally, the use of this compound in combination with other therapeutic agents is an area of future research that could lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide involves a multi-step process. The first step involves the preparation of 6-(4-ethoxyphenyl)pyridazin-3-amine, which is then reacted with 2-(2-chloroethoxy)ethyl 4-fluorobenzenesulfonate to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide has been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTCXVDJGRYAFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.